![molecular formula C11H11BrN2O5S B2421858 2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide CAS No. 2034535-98-1](/img/structure/B2421858.png)
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BES or Besylate and is used as a reagent in various biochemical assays. The purpose of
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide involves the formation of covalent bonds with proteins and peptides. This compound contains a sulfonamide group that can react with the amino groups of proteins and peptides, resulting in the formation of stable adducts. This covalent modification can alter the activity and function of proteins and peptides, providing a useful tool for studying enzyme kinetics and protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide depend on the specific protein or peptide that it interacts with. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of cathepsin B, an enzyme involved in the degradation of proteins in lysosomes. Additionally, this compound has been shown to inhibit the activity of HIV-1 protease, an enzyme involved in the replication of the HIV virus.
Advantages and Limitations for Lab Experiments
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide has several advantages as a reagent in biochemical assays. It is a highly reactive compound that can form stable adducts with proteins and peptides, providing a useful tool for studying enzyme kinetics and protein-protein interactions. Additionally, this compound is water-soluble, making it easy to use in aqueous solutions. However, there are also limitations to the use of this compound. It can react with multiple amino groups on a protein or peptide, resulting in the formation of multiple adducts. This can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide in scientific research. One potential application is the development of new inhibitors for enzymes involved in various disease states. This compound has already been shown to inhibit the activity of carbonic anhydrase and cathepsin B, making it a promising lead compound for the development of new drugs. Additionally, this compound could be used in the development of new labeling reagents for mass spectrometry analysis. Finally, the use of this compound in the study of protein-protein interactions and enzyme kinetics could lead to a better understanding of biological processes and the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide involves the reaction of 2-bromoethylamine hydrobromide with 2,4-dioxooxazolidine-3-carboxylic acid followed by the reaction with benzenesulfonyl chloride. The resulting compound is a white crystalline powder with a molecular weight of 377.31 g/mol.
Scientific Research Applications
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide has been widely used as a reagent in various biochemical assays. It is commonly used as a crosslinking agent for proteins and peptides. This compound has also been used in the synthesis of novel inhibitors for various enzymes, including carbonic anhydrase, cathepsin B, and HIV-1 protease. Additionally, it has been used as a labeling reagent for proteins and peptides in mass spectrometry analysis.
properties
IUPAC Name |
2-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O5S/c12-8-3-1-2-4-9(8)20(17,18)13-5-6-14-10(15)7-19-11(14)16/h1-4,13H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZKIADIHWFHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.